5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorine atom, a nitro group, and a boronate ester, making it a versatile intermediate in various chemical reactions.
Scientific Research Applications
Synthesis and Crystallography
5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and its related compounds are synthesized for various scientific purposes. These compounds are characterized using techniques like FT-IR, NMR, MS, and X-ray diffraction. Density functional theory (DFT) calculations are often employed to analyze their molecular structures. The optimized molecular structures determined by DFT are generally consistent with the structures determined by X-ray single crystal diffraction, highlighting their reliability in conformational analysis (Wu et al., 2021).
Sensing and Detection Applications
Some derivatives of this compound are utilized in sensing applications. Specifically, they are used in the detection of hydrogen peroxide vapor, a signature compound of peroxide-based explosives. The introduction of functional groups in these compounds can significantly enhance their sensing performance, allowing for the fast and highly sensitive detection of hydrogen peroxide vapor. This has important implications in security and explosive detection (Fu et al., 2016).
Fluorescence Probes
Boronate ester derivatives of this compound are synthesized to serve as fluorescence probes. These probes are designed for the detection of hydrogen peroxide and showcase various fluorescence responses based on their molecular structure and the introduction of certain functional groups. These probes have potential applications in biological and chemical sensing due to their 'Off–On' fluorescence response and sensitivity to hydrogen peroxide concentrations (Lampard et al., 2018).
Electrolyte Additives in Batteries
Compounds related to this compound are explored as electrolyte additives in fluoride shuttle batteries (FSBs). The acidity strength of the borates in these compounds can significantly affect the electrochemical compatibility and performance of the batteries. This highlights their potential role in enhancing the functionality and efficiency of energy storage devices (Kucuk & Abe, 2020).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination, using reagents such as Selectfluor.
Boronate Ester Formation: The final step involves the formation of the boronate ester, typically through a reaction with pinacol and a boron source like boronic acid or boron trifluoride etherate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and fluorination, and efficient purification techniques like crystallization and chromatography to ensure high purity.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, often with strong nucleophiles like amines or thiols.
Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, dimethylformamide.
Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products:
Reduction: 5-Fluoro-2-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Chemistry:
Synthetic Intermediate: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Cross-Coupling Reactions: Key reagent in Suzuki-Miyaura reactions for constructing biaryl motifs.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of fluorinated aromatic compounds with biological activity.
Diagnostic Agents: Fluorinated compounds are often used in positron emission tomography (PET) imaging.
Industry:
Material Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for 5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline largely depends on its application:
In Cross-Coupling Reactions: The boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
In Biological Systems: If used as a drug precursor, the fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the nitro group can be reduced to an amino group, potentially interacting with enzymes or receptors.
Comparison with Similar Compounds
5-Fluoro-2-nitroaniline: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the fluorine and nitro groups, limiting its reactivity in certain synthetic applications.
2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar but without the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness: 5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of fluorine, nitro, and boronate ester groups, which confer a distinct set of reactivity and applications. This makes it a valuable compound in both synthetic organic chemistry and potential pharmaceutical development.
Properties
IUPAC Name |
5-fluoro-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFN2O4/c1-11(2)12(3,4)20-13(19-11)7-5-10(16(17)18)9(15)6-8(7)14/h5-6H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFVGTJTCQOCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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